molecular formula C16H16ClN3O5S B11410852 Methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11410852
M. Wt: 397.8 g/mol
InChI Key: NNCLUFINSMYLTP-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a propane-1-sulfonyl group, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the chlorine at the 2-position can be substituted with a propane-1-sulfonyl group using a nucleophilic substitution reaction.

    Amidation: The 4-position of the pyrimidine ring is then amidated with an appropriate amine to introduce the amido group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[5-chloro-2-(methylsulfonyl)pyrimidine-4-amido]benzoate
  • Methyl 2-[5-chloro-2-(ethylsulfonyl)pyrimidine-4-amido]benzoate
  • Methyl 2-[5-chloro-2-(butane-1-sulfonyl)pyrimidine-4-amido]benzoate

Uniqueness

Methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate is unique due to the specific length and structure of its sulfonyl group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H16ClN3O5S

Molecular Weight

397.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O5S/c1-3-8-26(23,24)16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)25-2/h4-7,9H,3,8H2,1-2H3,(H,19,21)

InChI Key

NNCLUFINSMYLTP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl

Origin of Product

United States

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